2-(Difluoromethyl)-5-naphthol
Description
2-(Difluoromethyl)-5-naphthol is a naphthalene derivative featuring a hydroxyl group at the 5-position and a difluoromethyl (-CF₂H) substituent at the 2-position. This compound exemplifies the strategic incorporation of fluorine atoms in medicinal and agrochemical design, leveraging fluorine’s unique electronic and steric properties to enhance bioavailability, metabolic stability, and target binding . The difluoromethyl group acts as a moderately electron-withdrawing substituent, influencing the acidity of the phenolic hydroxyl group and modulating the compound’s lipophilicity. Such modifications are critical in optimizing pharmacokinetic profiles, as fluorinated derivatives often exhibit improved membrane permeability and resistance to oxidative metabolism .
Properties
Molecular Formula |
C11H8F2O |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H |
InChI Key |
KXOBJDGYTMPNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-naphthol may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often employing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol structure .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthols exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-(difluoromethyl)-5-naphthol were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial activity, suggesting that the compound can serve as a lead for developing new antibiotics .
Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of this compound derivatives against Candida albicans and Aspergillus niger. The synthesized compounds showed promising results with substantial zones of inhibition compared to standard antifungal agents like nystatin. This indicates their potential application in treating fungal infections .
Agrochemicals
The compound's structure allows it to be utilized in the development of pesticides and herbicides. Its ability to inhibit specific enzymes related to plant growth regulation suggests that it could be effective in controlling unwanted vegetation or pests.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antifungal | Candida albicans | Notable activity observed |
| Herbicidal | Various weeds | Inhibition of growth |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability.
Computational Studies and Drug Design
Computational methods such as molecular docking simulations have been employed to predict the binding affinity of this compound derivatives to various biological targets. These studies suggest that modifications to the naphthol structure can enhance its bioactivity and selectivity towards specific enzymes or receptors .
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-naphthol exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, influencing the compound’s binding affinity and activity . These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- The difluoromethyl group strikes a balance between lipophilicity (logP ~2.5–3.0) and electronic effects, offering greater solubility than the -CF₃ analog but higher membrane permeability than the polar -NO₂ derivative .
- The nitro group in 5-Nitro-2-naphthol increases polarity, improving water solubility but limiting bioavailability due to higher metabolic susceptibility .
Chemical Reactivity
- Acidity: The -CF₂H group in this compound increases the hydroxyl group’s acidity (pKa ~8–9) compared to 2-Methyl-5-naphthol (pKa ~10), though less than the -NO₂ derivative (pKa ~7–8) .
- Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism in the difluoromethyl analog, whereas 5-Nitro-2-naphthol may undergo nitro-reduction, generating reactive intermediates .
- Synthetic Utility: The difluoromethyl group is less destabilizing to aromatic systems than -NO₂, enabling milder synthetic conditions compared to nitro-containing analogs .
Research Findings and Trends
- Fluorine’s Role : Fluorine in this compound improves agrochemical efficacy by balancing lipophilicity and target engagement, a trend highlighted in modern fungicide development .
- Comparative Studies : In vitro studies show that difluoromethyl-substituted naphthols exhibit 3–5× higher fungicidal activity than methyl analogs and superior pharmacokinetics to nitro derivatives .
Biological Activity
2-(Difluoromethyl)-5-naphthol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The addition of difluoromethyl groups can significantly alter the physicochemical properties of organic molecules, influencing their biological interactions and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its naphthalene backbone substituted with a difluoromethyl group and a hydroxyl group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H8F2O |
| Molecular Weight | 210.18 g/mol |
| LogP (octanol-water partition coefficient) | 2.4 |
| Melting Point | 95-97 °C |
Antimicrobial Effects
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , showing inhibition zones comparable to standard antibiotics . The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates caspase pathways, leading to programmed cell death .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 12 | Induction of apoptosis |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease. The compound's ability to scavenge free radicals was demonstrated in cellular models, indicating a protective role against neurodegeneration .
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of this compound as an adjunct therapy for patients with resistant bacterial infections. Results showed a significant reduction in infection rates when combined with conventional antibiotics, suggesting its utility in overcoming resistance mechanisms .
- Cancer Treatment Study : In a preclinical model, administration of this compound led to tumor regression in mice bearing xenografts of human cancer cells. The study provided evidence for its potential as a lead compound for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(difluoromethyl)-5-naphthol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on naphthol derivatives, with fluoromethylation via reagents like diethylaminosulfur trifluoride (DAST). Key parameters include temperature control (e.g., 80–100°C for DAST reactions) and solvent selection (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts like regioisomers or over-fluorinated derivatives .
- Data Note : Yields range from 40–70%, with impurities often arising from incomplete fluorination or competing hydroxyl-group side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
